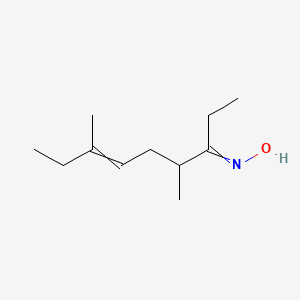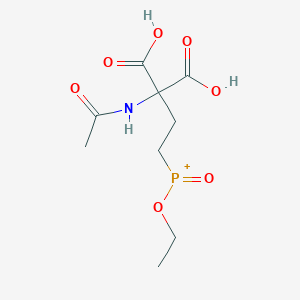
(3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium is a chemical compound with the molecular formula C9H15NO7P It is known for its unique structure, which includes an acetamido group, two carboxylic acid groups, an ethoxy group, and an oxophosphanium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium typically involves multiple steps, starting with the preparation of the acetamido and carboxylic acid groups. The ethoxy group is then introduced through an esterification reaction, followed by the incorporation of the oxophosphanium group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control measures. The use of automated systems and advanced analytical techniques ensures consistent production of the compound.
化学反応の分析
Types of Reactions
(3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphorus atom.
Reduction: Reduction reactions can convert the oxophosphanium group to other phosphorus-containing functional groups.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of alkoxyphosphonium compounds.
科学的研究の応用
(3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the development of new materials and as an additive in industrial processes.
作用機序
The mechanism of action of (3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- (3-Acetamido-3,3-dicarboxypropyl)phosphonic acid
- (3-Acetamido-3,3-dicarboxypropyl)methylphosphonium
- (3-Acetamido-3,3-dicarboxypropyl)ethylphosphonium
Uniqueness
Compared to these similar compounds, (3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium stands out due to its ethoxy group, which imparts unique chemical properties and reactivity. This difference can influence its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
89916-00-7 |
|---|---|
分子式 |
C9H15NO7P+ |
分子量 |
280.19 g/mol |
IUPAC名 |
(3-acetamido-3,3-dicarboxypropyl)-ethoxy-oxophosphanium |
InChI |
InChI=1S/C9H14NO7P/c1-3-17-18(16)5-4-9(7(12)13,8(14)15)10-6(2)11/h3-5H2,1-2H3,(H2-,10,11,12,13,14,15)/p+1 |
InChIキー |
DPWMYWXGWCWAJS-UHFFFAOYSA-O |
正規SMILES |
CCO[P+](=O)CCC(C(=O)O)(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide](/img/structure/B14397686.png)
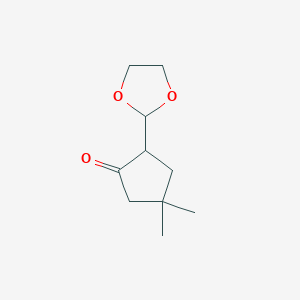
![7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14397695.png)
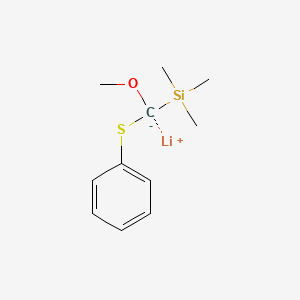

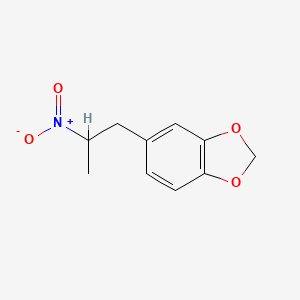
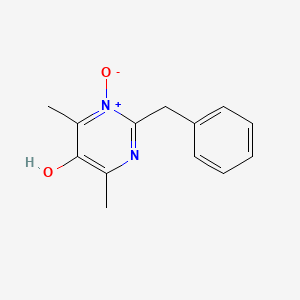
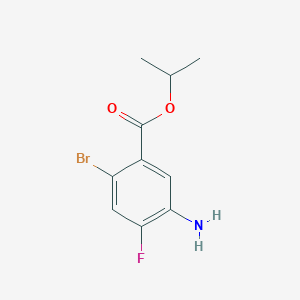
![3'-Ethyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14397731.png)
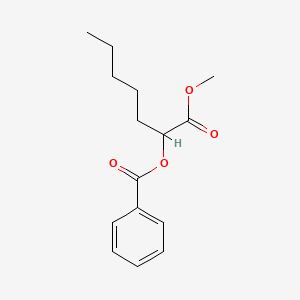
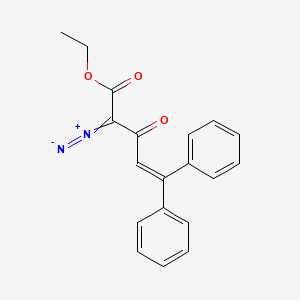
![6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14397759.png)
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
